Cas no 861881-24-5 (N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine)

N1-3-(Dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine is a specialized aromatic diamine derivative featuring a trifluoromethyl group and a dimethylaminopropyl substituent. Its unique structure imparts advantageous electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tertiary amine moiety offers reactivity for further functionalization. This compound is well-suited for applications requiring precise molecular tuning, such as ligand design or catalyst development. High purity and consistent performance ensure reliability in research and industrial processes.
N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine structure
861881-24-5 structure
Product Name:N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
CAS No:861881-24-5
MF:C13H20F3N3
MW:275.313213348389
MDL:MFCD14584932
CID:2127064
PubChem ID:16109009
Update Time:2025-06-08

N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N-(3-(dimethylamino)propyl)-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
    • N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine
    • HWIJDHXWKNIXEK-UHFFFAOYSA-N
    • VU0549324-1
    • N1-(3-(dimethylamino)propyl)-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
    • N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
    • MDL: MFCD14584932
    • Inchi: 1S/C13H20F3N3/c1-18(2)7-4-8-19(3)12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,4,7-8,17H2,1-3H3
    • InChI Key: HWIJDHXWKNIXEK-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)N(C)CCCN(C)C)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 268
  • XLogP3: 2.6
  • Topological Polar Surface Area: 32.5

N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D465285-10mg
N~1~-[3-(Dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine
861881-24-5
10mg
$ 50.00 2022-06-05
TRC
D465285-50mg
N~1~-[3-(Dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine
861881-24-5
50mg
$ 135.00 2022-06-05
TRC
D465285-100mg
N~1~-[3-(Dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine
861881-24-5
100mg
$ 230.00 2022-06-05
Enamine
EN300-235070-0.05g
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
861881-24-5 95%
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$587.0 2024-06-19
Enamine
EN300-235070-0.1g
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
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$615.0 2024-06-19
Enamine
EN300-235070-0.25g
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
861881-24-5 95%
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$642.0 2024-06-19
Enamine
EN300-235070-0.5g
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861881-24-5 95%
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$671.0 2024-06-19
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EN300-235070-1.0g
N1-[3-(dimethylamino)propyl]-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine
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Enamine
EN300-235070-5.0g
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$2028.0 2024-06-19

Additional information on N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine

Research Brief on N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS: 861881-24-5)

N1-3-(dimethylamino)propyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine (CAS: 861881-24-5) is a structurally complex aromatic amine derivative that has recently gained attention in chemical biology and medicinal chemistry research. This compound features a trifluoromethyl group and a dimethylaminopropyl side chain, which contribute to its unique physicochemical properties and potential biological activities. Recent studies have explored its applications as a key intermediate in the synthesis of pharmacologically active molecules and its direct biological effects.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of this compound as a precursor in the development of novel kinase inhibitors. The research team demonstrated that the trifluoromethyl group significantly enhances binding affinity to target proteins through favorable hydrophobic interactions, while the dimethylamino moiety improves solubility and cellular permeability. Molecular docking studies revealed specific interactions with ATP-binding pockets of several protein kinases, suggesting potential applications in cancer therapy.

In pharmacological evaluations, derivatives of 861881-24-5 have shown promising activity against various cancer cell lines, with particular efficacy observed in breast and lung cancer models. The compound's mechanism of action appears to involve the inhibition of cell proliferation through interference with key signaling pathways. Importantly, structure-activity relationship (SAR) studies have identified the optimal positioning of the trifluoromethyl group as critical for maintaining biological activity while minimizing off-target effects.

Recent advances in synthetic methodology have improved the production efficiency of 861881-24-5. A 2024 report in Organic Process Research & Development described a novel catalytic system that achieves 85% yield with excellent purity, addressing previous challenges in large-scale synthesis. This development is particularly significant for pharmaceutical applications where consistent quality and scalability are essential requirements.

Ongoing research is exploring the potential of 861881-24-5 in central nervous system (CNS) drug development. Preliminary studies suggest that properly modified derivatives can cross the blood-brain barrier, opening possibilities for treating neurological disorders. However, further optimization is needed to address metabolic stability concerns identified in recent pharmacokinetic studies.

The compound's safety profile has been systematically evaluated in recent toxicological assessments. While showing good tolerability in acute toxicity studies, chronic exposure studies revealed some hepatotoxic effects at high doses, highlighting the need for careful dose optimization in therapeutic applications. These findings were published in a 2023 issue of Chemical Research in Toxicology.

Future research directions for 861881-24-5 include exploration of its applications in targeted drug delivery systems and as a molecular scaffold for developing protease inhibitors. The compound's unique structural features and demonstrated biological activities position it as a valuable building block in medicinal chemistry with multiple potential therapeutic applications.

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